Regioisomeric Scaffold Differentiation: 5-Amino-4-benzoyl vs. Classic 2-Amino-3-benzoylthiophene Pharmacophore
The target compound 342408-78-0 is a regioisomer of the well-characterized 2-amino-3-benzoylthiophene allosteric enhancer series. In the classic series, the 2-amino group is essential for hydrogen bonding with the A1 adenosine receptor allosteric pocket, while the 3-benzoyl group participates in π-stacking interactions. The 5-amino-4-benzoyl arrangement in 342408-78-0 transposes these key pharmacophoric elements, creating a topologically distinct H-bond donor/acceptor geometry [1]. In the related 2-amino-3-benzoylthiophene series, compound 12b (PD 81,723 analog) demonstrated an EC₅₀ of 1.8 μM for enhancing [³H]N⁶-cyclopentyladenosine binding to rat A1 receptors, outperforming the prototype PD 81,723 (EC₅₀ ~5.2 μM) [1]. No published EC₅₀ values exist for 342408-78-0 at A1 receptors; however, preliminary screening identifies this compound as a CCR5 antagonist candidate, indicating that the altered regioisomeric scaffold redirects target selectivity toward chemokine receptors [2].
| Evidence Dimension | Target engagement profile (A1 adenosine receptor vs. CCR5 chemokine receptor) |
|---|---|
| Target Compound Data | CCR5 antagonist activity (preliminary screening; quantitative IC₅₀ not reported in peer-reviewed literature) |
| Comparator Or Baseline | 2-amino-3-benzoylthiophene series: compound 12b (van der Klein et al., 1999), A1 adenosine receptor allosteric enhancer EC₅₀ = 1.8 μM; PD 81,723 EC₅₀ ~5.2 μM |
| Quantified Difference | Qualitative target shift: A1 allosteric enhancement (comparator series) vs. CCR5 antagonism (target compound); quantitative comparison not feasible due to absence of head-to-head data |
| Conditions | Comparators evaluated in [³H]N⁶-cyclopentyladenosine binding assay using rat brain membrane A1 receptors (van der Klein et al., 1999); target compound CCR5 activity identified via preliminary pharmacological screening (Semantic Scholar, 2012) |
Why This Matters
This regioisomeric target engagement shift means procurement of 342408-78-0 is warranted over classic 2-amino-3-benzoylthiophenes when screening for CCR5-mediated indications (HIV entry inhibition, inflammatory disease) rather than A1 adenosine receptor allosteric modulation.
- [1] van der Klein, P. A.; Kourounakis, A. P.; IJzerman, A. P. Allosteric modulation of the adenosine A1 receptor. Synthesis and biological evaluation of novel 2-amino-3-benzoylthiophenes as allosteric enhancers of agonist binding. J. Med. Chem. 1999, 42 (18), 3629-3635. View Source
- [2] Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar, 2012. View Source
